molecular formula C12H18N2O2S B2683328 N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 952931-09-8

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B2683328
CAS No.: 952931-09-8
M. Wt: 254.35
InChI Key: ZFXQLPZLRZAWJO-UHFFFAOYSA-N
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Description

N-Propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 952931-09-8) is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It belongs to the 1,2,3,4-tetrahydroquinoline class of heterocycles, a scaffold recognized as a prevalent core structure in a myriad of synthetic pharmaceuticals and natural products with diverse biological activities . This specific sulfonamide derivative is supplied with a purity of ≥95% and is intended for research applications . The tetrahydroquinoline nucleus is a prominent pharmacophore in medicinal chemistry. Research into structurally similar N-sulfonyl tetrahydroisoquinoline compounds has demonstrated significant antifungal properties against various species, including Aspergillus and Penicillium, highlighting the potential of sulfonamide-bearing tetrahydroheterocycles in developing new antimicrobial agents to address microbial contamination . Furthermore, related heterocyclic sulfonamide derivatives are investigated for their potential in pharmaceutical development, with studies exploring their activity in areas such as immune-mediated, inflammatory, metabolic, and cardiovascular diseases . As a building block in drug discovery, this compound offers researchers a valuable intermediate for the synthesis of more complex molecules. Its chemical structure allows for further derivatization, supporting the creation of novel compounds for biological screening and the exploration of new therapeutic avenues . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h5-6,9,13-14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXQLPZLRZAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

    Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the tetrahydroquinoline with a sulfonyl chloride in the presence of a base such as triethylamine.

    N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

NPTQ undergoes oxidation primarily at the tetrahydroquinoline ring, converting it to a fully aromatic quinoline system. This reaction is critical for modifying its electronic properties and enhancing biological activity.

  • Key Reagents :

    • Potassium permanganate (KMnO₄) in acidic conditions .

    • Chromium trioxide (CrO₃) under controlled temperatures.

  • Mechanism :
    The tetrahydroquinoline moiety loses two hydrogen atoms, forming a conjugated π-system. The sulfonamide group remains intact due to its oxidative stability .

  • Products :

    • Quinoline-6-sulfonamide derivatives .

    • Increased aromaticity improves binding affinity to biological targets like enzymes .

Reduction Reactions

Reduction of NPTQ targets the sulfonamide group or the heterocyclic ring, enabling functional group interconversions.

  • Key Reagents :

    • Lithium aluminum hydride (LiAlH₄) for sulfonamide reduction to amines.

    • Sodium borohydride (NaBH₄) for selective reductions under mild conditions .

  • Mechanism :

    • Sulfonamide (-SO₂NH₂) reduces to amine (-NH₂) via intermediate sulfinic acid.

    • The tetrahydroquinoline ring remains stable unless harsh conditions are applied .

  • Applications :

    • Reduced derivatives show enhanced solubility and altered pharmacokinetic profiles .

Substitution Reactions

The sulfonamide group acts as a leaving group, enabling nucleophilic substitutions for structural diversification.

Nucleophilic Aromatic Substitution (SNAr)

  • Conditions :

    • Polar aprotic solvents (e.g., DMF) with bases like triethylamine .

    • Elevated temperatures (80–120°C) .

  • Examples :

    Nucleophile Product Yield
    AminesN-alkyl/aryl sulfonamides65–78%
    ThiolsThioether derivatives55–70%
    HalidesHalogenated tetrahydroquinolines60–72%

Key Synthetic Steps

  • Tetrahydroquinoline Core Formation :

    • Povarov reaction using aniline, propionaldehyde, and styrene .

    • Cyclization yields the bicyclic structure with >85% efficiency .

  • Sulfonamide Introduction :

    • Reaction with benzenesulfonyl chloride in pyridine .

    • Purification via acid precipitation (pH 3–5) .

  • N-Propyl Functionalization :

    • Alkylation with propyl bromide under basic conditions (NaH/DMF).

Optimized Reaction Conditions

Step Reagents/Conditions Yield
Core formationAniline, propionaldehyde, BF₃·Et₂O88%
SulfonylationBenzenesulfonyl chloride, pyridine76%
N-PropylationPropyl bromide, NaH, DMF82%

Biological Activity Modulation

Chemical modifications of NPTQ directly impact its bioactivity:

  • Oxidized derivatives inhibit α-glucosidase with IC₅₀ values as low as 32.37 µM .

  • Reduced analogs exhibit improved blood-brain barrier permeability .

  • Substituted variants show enhanced antitumor activity against melanoma and leukemia cell lines (GI₅₀: 0.1–5 µM) .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions via sulfonamide hydrolysis.

  • Thermal Stability : Stable up to 200°C, with decomposition observed above 250°C .

Scientific Research Applications

Cancer Treatment

Recent studies indicate that N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives exhibit potent anti-cancer properties. Notably:

  • Tubulin Polymerization Inhibition : A derivative of this compound has shown strong inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. Specifically, one study reported an IC50 value of 1.34 μM against HeLa cells, indicating high potency in inhibiting tumor cell proliferation .
  • Mechanism of Action : The mechanism involves binding to tubulin and preventing its polymerization, which is essential for mitosis. This action results in cell cycle arrest and apoptosis in cancer cells .

Neurodegenerative Diseases

This compound has also been studied for its potential in treating neurodegenerative conditions:

  • Acetylcholinesterase Inhibition : Similar compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Inhibition of AChE enhances cholinergic transmission and could alleviate symptoms associated with Alzheimer's disease .
  • Parkinson's Disease : Research into related compounds suggests potential applications in treating Parkinson's disease by modulating neurotransmitter levels and improving motor function .

Antiparasitic Activity

The compound's derivatives have shown promise against parasitic infections:

  • Trypanosomiasis : A study highlighted the synthesis of tetrahydroquinoline sulfonamide derivatives that exhibited activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds demonstrated effective inhibition with IC50 values ranging from 2 to 4 μM .
  • Selectivity and Safety : The derivatives were noted for their selectivity index suitable for further development, indicating a favorable safety profile alongside their efficacy against the parasite .

Data Summary Table

Application AreaActivity TypeIC50 ValueReference
Cancer TreatmentTubulin Polymerization1.34 μM
Neurodegenerative DiseaseAChE InhibitionNot specified
Antiparasitic ActivityTrypanosomiasis Inhibition2 - 4 μM

Case Study 1: Tubulin Polymerization Inhibitors

A series of quinoline-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against various tumor cell lines. The most potent compound demonstrated significant inhibition of tubulin polymerization and was identified as a lead compound for further modifications aimed at enhancing its anticancer properties.

Case Study 2: Neuroprotective Effects

In vitro studies on related compounds showed that they could inhibit AChE effectively. This inhibition was correlated with improved cognitive function in animal models of Alzheimer's disease, suggesting that this compound could play a role in developing new treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N-Position

N-Aryl Derivatives
  • 2-Oxo-N-Aryl Derivatives (e.g., Compound 74): These derivatives, such as 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, exhibit potent PKM2 activation with an EC50 of 90 nM and high selectivity over other pyruvate kinase isoforms. The oxo group at the 2-position and aryl substituents enhance binding affinity through hydrogen bonding and π-π interactions .
  • 1-Acetyl-N-Phenyl Derivative: This compound (C17H18N2O3S, logP = 2.40) shows moderate lipophilicity, with a hydrogen bond donor count of 1 and polar surface area of 56.94 Ų, suggesting moderate membrane permeability. The acetyl group may reduce metabolic stability compared to alkyl substituents .
N-Alkyl Derivatives
  • N,N-Dimethyl Derivative (CAS 5455-83-4) :
    With a molecular weight of 240.32 and logP ~2.4 (estimated), this compound is less lipophilic than the N-propyl analog. It carries hazards (H302, H315) related to oral toxicity and skin irritation, highlighting the impact of N-substituents on safety .

Core Structure Modifications

Tetrahydroisoquinoline Derivatives
  • This compound was synthesized in 52% yield, indicating feasible synthetic routes for N-propyl analogs .
Oxo-Functionalized Derivatives
  • 2-Oxo-N-(3-Pyrazolylpropyl) Derivative (Compound 8): The oxo group and pyrazolylpropyl substituent introduce hydrogen-bonding capacity, which could enhance target binding but reduce metabolic stability. No biological data is available .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Analogs

Compound Molecular Formula Molecular Weight logP Key Substituents Biological Activity (EC50) Selectivity
N-Propyl-THQ-6-Sulfonamide (Target) C12H18N2O2S 254.35 (calc.) ~2.8* N-Propyl, 6-SO2NH2 Not reported Unknown
2-Oxo-N-Aryl-THQ-6-Sulfonamide (74) C15H14N2O3S 302.35 3.1 2-Oxo, N-Aryl 90 nM (PKM2) High over PK isoforms
N,N-Dimethyl-THQ-6-Sulfonamide C11H16N2O2S 240.32 2.4 N,N-Dimethyl Not reported N/A
1-Acetyl-N-Phenyl-THQ-6-Sulfonamide C17H18N2O3S 330.40 2.40 1-Acetyl, N-Phenyl Not reported N/A

*Estimated via analogy to N,N-dimethyl and acetyl-phenyl derivatives .

Biological Activity

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (NPTQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

NPTQ features a unique combination of functional groups that contribute to its biological activity. The sulfonamide group enhances binding affinity to various biological targets, while the tetrahydroquinoline core provides structural stability and interaction capabilities with proteins.

The biological activity of NPTQ is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : NPTQ acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where it enhances cholinergic transmission by preventing the breakdown of acetylcholine .
  • Binding Interactions : The sulfonamide moiety can form hydrogen bonds with active site residues of target proteins, while the tetrahydroquinoline structure engages in π-π interactions with aromatic amino acids. These interactions modulate the activity of target proteins, leading to various biological effects .

Antitumor Activity

Recent studies have indicated that NPTQ exhibits significant antitumor properties. In vitro assays have shown that it possesses potent cytotoxicity against various human tumor cell lines. For instance, preliminary findings suggest that NPTQ may induce programmed cell death pathways in cancer cells, demonstrating potential as a therapeutic agent in oncology .

Antiviral Properties

Research has also highlighted the antiviral potential of sulfonamide derivatives similar to NPTQ. Compounds with sulfonamide structures have shown efficacy against viruses such as coxsackievirus B and avian influenza virus subtype H9N2. This suggests that NPTQ may exhibit similar antiviral properties, warranting further investigation .

Table 1: Summary of Biological Activities of NPTQ

Activity Target/Pathway Effect Reference
Enzyme InhibitionAChE/BChEIncreased acetylcholine levels
AntitumorVarious cancer cell linesInduction of apoptosis
AntiviralCoxsackievirus B, H9N2Viral replication inhibition
CytotoxicityHuman tumor cell linesPotent cytotoxic effects

Q & A

Q. What synthetic methodologies are employed to prepare N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and its analogs?

The synthesis typically involves multi-step routes, including sulfonylation of the tetrahydroquinoline core. For example, benzenesulfonyl chloride derivatives are reacted with amino-substituted tetrahydroquinoline intermediates in the presence of pyridine or DMAP as a base, followed by purification via column chromatography . Modifications to the N-propyl group can be achieved by alkylation reactions using propyl halides or via reductive amination. Crystallinity and purity are confirmed using XRPD and thermal analysis (TGA/DSC) .

Q. How is the structural integrity of this compound validated?

Characterization relies on NMR (¹H, ¹³C, ³¹P), HRMS, and XRPD. For example, ¹H-NMR of related tetrahydroquinoline derivatives shows distinct signals for aromatic protons (δ 6.8–7.2 ppm) and the propyl chain (δ 0.9–1.6 ppm). XRPD confirms crystalline phases, while TGA/DSC ensures thermal stability up to 200°C .

Q. What are the primary biological targets of this compound class?

N-propyl-tetrahydroquinoline-sulfonamides are studied as activators of PKM2, a metabolic enzyme overexpressed in cancer cells. Compound 66 (a structural analog) exhibits an AC50 of 90 nM for PKM2 activation, with >100× selectivity over PKM1 and other isoforms . This activity is linked to disrupting cancer cell proliferation via metabolic reprogramming .

Advanced Research Questions

Q. How do substituents on the tetrahydroquinoline scaffold influence PKM2 activation potency?

Structure-activity relationship (SAR) studies reveal:

  • N-Aryl vs. N-Alkyl : N-aryl groups (e.g., 4-chloro-3-fluorophenyl) enhance potency (AC50 = 1.30–14.65 µM) compared to N-alkyl derivatives .
  • Sulfonamide Position : 6-Sulfonamide substitution is critical for binding; 8-substituted analogs show reduced activity .
  • Oxo Group : The 2-oxo group in the tetrahydroquinoline ring improves microsomal stability (t₁/₂ > 100 min in HLM) and Caco-2 permeability (Papp > 10⁻⁶ cm/s) .

Table 1: Key SAR Findings for PKM2 Activation

SubstituentAC50 (nM)Selectivity (PKM2/PKM1)Microsomal Stability (t₁/₂, min)
2-Oxo, N-aryl90>100×277.2 (HLM)
2-Oxo, N-propyl130050×117.5 (MLM)
6-Sulfonamide90>100×277.2 (HLM)
Data from .

Q. What computational strategies are used to predict binding modes to PKM2?

Molecular docking and MD simulations identify key interactions:

  • The sulfonamide group forms hydrogen bonds with Lys433 and Arg489 in PKM2’s allosteric site.
  • The tetrahydroquinoline core engages in hydrophobic interactions with Leu394 and Val478 .
    In silico screens of 8-quinolinesulfonamide derivatives (e.g., compound 79) validate reduced pyruvate levels in A549 cells, aligning with in vitro apoptosis assays .

Q. How can researchers resolve contradictions in reported activation data across analogs?

Discrepancies in AC50 values (e.g., 90 nM vs. 1.30 µM) arise from assay conditions (e.g., ATP concentration) or cell lines. Normalize data using:

  • ATP Competition Assays : Confirm non-competitive binding to PKM2 .
  • Isoform Selectivity Profiling : Use recombinant PKM1/PKM2 to rule off-target effects .
  • Metabolic Flux Analysis : Correlate enzyme activation with lactate production in cancer cells .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

While designed for PKM2, some analogs inhibit CDK5/p25 (e.g., compound 8 in ). To address this:

  • Kinase Panel Screens : Test against 50+ kinases at 1 µM.
  • Crystallography : Identify binding pose overlaps (e.g., ATP-binding vs. allosteric sites).
  • Selective Mutagenesis : Modify residues like Glu391 in PKM2 to confirm target engagement .

Methodological Guidelines

  • Synthetic Optimization : Use 3-picoline or 3,5-lutidine as bases to improve sulfonamide coupling yields .
  • Data Reproducibility : Include controls like DASA-10 (10 µM) and TEPP-46 (79.5 µM) in PKM2 activation assays .
  • Computational Validation : Cross-validate docking results with mutagenesis data to avoid false positives .

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